molecular formula C18H16N2O2 B2654818 (E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide CAS No. 345258-28-8

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide

Cat. No. B2654818
CAS RN: 345258-28-8
M. Wt: 292.338
InChI Key: WPJSHYITBHDBAH-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide, also known as CMMP, is a small molecule inhibitor that has been used in scientific research to study various biological processes. This compound has been shown to have potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Optical Properties and Mechanofluorochromic Behavior

A study on derivatives closely related to "(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide" demonstrated their utility in understanding the effect of molecular structure on optical properties and mechanofluorochromic behavior. These compounds, including structurally similar derivatives, were shown to exhibit distinct optical properties due to different face-to-face stacking modes, leading to various luminescence and fluorescence switching behaviors. This has implications for designing new materials with tailored optical properties for applications in sensors and display technologies (Qing‐bao Song et al., 2015).

Hydrogen Bonding and Crystal Structure

Another study focused on the hydrogen bonding patterns in the crystal structures of anticonvulsant enaminones, a class of compounds that includes "this compound." These insights are critical for understanding the molecular interactions that influence the solid-state properties of pharmaceutical compounds, potentially guiding the design of new drugs with enhanced efficacy and stability (M. Kubicki et al., 2000).

Synthetic Applications and Medicinal Chemistry

In medicinal chemistry, a study detailed a new synthesis route for Entacapone, a drug used in the treatment of Parkinson's disease, starting from a precursor closely related to "this compound." This work highlights the compound's relevance in the synthesis of complex molecules, offering a pathway for creating bioactive compounds with potential therapeutic applications (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).

Corrosion Inhibition

Research on acrylamide derivatives, including compounds structurally akin to "this compound," demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in the context of protecting industrial equipment and infrastructure, showcasing the compound's versatility beyond the pharmaceutical realm (Ahmed Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-5-3-4-6-17(13)20-18(21)15(12-19)11-14-7-9-16(22-2)10-8-14/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJSHYITBHDBAH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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